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Compound of Interest

Ethyl 4-
Compound Name:
(cyclopropylamino)benzoate

Cat. No.: B053049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for Ethyl 4-(cyclopropylamino)benzoate. Due to the limited
availability of direct experimental data for this specific compound, this guide leverages data
from structurally analogous molecules to predict its spectroscopic profile. All presented data
should therefore be considered predictive.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Ethyl 4-(cyclopropylamino)benzoate. These
predictions are based on the known spectral properties of ethyl 4-aminobenzoate and various
N-cyclopropylanilines.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Reference: TMS at 0.00 ppm
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Table 2: Predicted **C NMR Data

Solvent: CDCIs, Reference: CDCIs at 77.16 ppm

Chemical Shift (d) ppm Assignment Notes
~167 C=0 Ester carbonyl carbon.
Aromatic carbon attached to
~150 Ar-C-NH _
the nitrogen.
Aromatic carbons ortho to the
~132 Ar-CH
ester group.
Quaternary aromatic carbon
~120 Ar-C-COOEt
attached to the ester group.
Aromatic carbons ortho to the
~113 Ar-CH _
amino group.
~60.5 -O-CH2-CHs Ethyl ester methylene carbon.
~30 -NH-CH-(CH2)2 Cyclopropyl methine carbon.
~14.5 -O-CHz2-CHs Ethyl ester methyl carbon.
Cyclopropyl methylene
~7 Cyclopropyl -CHz- yelopropy Y

carbons.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3350-3400 Medium, Sharp N-H Stretch

~3050-3100 Medium Aromatic C-H Stretch

~2850.2080 Medium Aliphatic C-H Stretch (ethyl
and cyclopropyl)

~1680-1700 Strong C=0 Stretch (ester)

~1600, ~1520 Strong, Medium Aromatic C=C Bending

~1280 Strong C-O Stretch (ester)

~1170 Strong C-N Stretch

IableA.ﬂtedmjed_Mass_SmeQmﬂnLData

Relative Intensity Assignment
205 High [M]* (Molecular lon)
176 Medium [M - C2Hs]*
160 High [M - OC2Hs]*
132 Medium [M - COOELt]*
104 Medium [CeHsNHCH]*

Experimental Protocols

The following sections detail a plausible synthetic route for Ethyl 4-
(cyclopropylamino)benzoate and general protocols for its spectroscopic analysis.

Synthesis of Ethyl 4-(cyclopropylamino)benzoate

A potential synthetic route involves the Buchwald-Hartwig amination of ethyl 4-bromobenzoate
with cyclopropylamine.

Materials:
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o Ethyl 4-bromobenzoate

e Cyclopropylamine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
e 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
e Sodium tert-butoxide (NaOtBu)

e Anhydrous toluene

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

o Ethyl acetate

* Hexane

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl
4-bromobenzoate (1.0 eq), Pdz(dba)s (0.01 eq), and XPhos (0.02 eq).

e Add anhydrous toluene to dissolve the solids.
e Add cyclopropylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

» Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous sodium bicarbonate solution.

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield Ethyl 4-(cyclopropylamino)benzoate.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e 1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
e 13C NMR: Acquire the carbon NMR spectrum on the same instrument.
2.2.2. Infrared (IR) Spectroscopy

» Sample Preparation: A small amount of the solid product can be analyzed directly using a
diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Alternatively, a KBr pellet can be prepared.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.
2.2.3. Mass Spectrometry (MS)
e Method: Electron lonization (El) or Electrospray lonization (ESI) can be used.

o Sample Introduction: For EI-MS, a direct insertion probe or Gas Chromatography-Mass
Spectrometry (GC-MS) can be utilized. For ESI-MS, the sample should be dissolved in a
suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

o Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
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Synthetic Pathway

Cyclopropylamine, Buchwald-Hartwig

Pdz(dba)s, XPhos, — Ethyl 4-bromobenzoate Amination g Ethyl 4-(cyclopropylamino)benzoate
NaOtBu, Toluene, 100 °C
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Caption: Proposed synthesis of Ethyl 4-(cyclopropylamino)benzoate.

Experimental Workflow
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Caption: General workflow for synthesis and spectroscopic analysis.
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Available at: [https://www.benchchem.com/product/b053049#spectroscopic-data-for-ethyl-4-
cyclopropylamino-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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